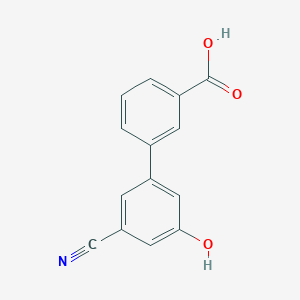

5-(3-Carboxyphenyl)-3-cyanophenol

Description

5-(3-Carboxyphenyl)-3-cyanophenol is a phenolic derivative characterized by a carboxyphenyl group at position 5 and a cyano substitution at position 3 of the phenol ring. For instance, compounds like 5-(3-Carboxyphenyl)nicotinic acid (CAS 1261976-89-9) share similar carboxyphenyl motifs, with molecular formula C₁₃H₉NO₄ and molecular weight ~243.22 g/mol . Such analogs are often utilized in pharmaceutical research, particularly in enzyme inhibition studies, due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

3-(3-cyano-5-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-8-9-4-12(7-13(16)5-9)10-2-1-3-11(6-10)14(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILSHUFVOGJNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684760 | |

| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-39-7 | |

| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxyphenyl)-3-cyanophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the use of coordination compounds, where the rigid ligand 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid is used in solvothermal conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Carboxyphenyl)-3-cyanophenol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 5-(3-Carboxyphenyl)-3-cyanophenol is used as a building block in the synthesis of various organic compounds and coordination polymers. Its unique structure allows for the formation of complex molecular architectures .

Biology: In biological research, this compound can be used as a fluorescent probe or sensor due to its photophysical properties. It can also be used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its thermal stability and chemical reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Table 1: Inhibitory Activity Against PCAF HAT Enzyme

| Compound Name | Inhibitory Activity (%) at 100 µM | Key Structural Features |

|---|---|---|

| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) | 79% | Long acyl chain, 3-carboxyphenyl, benzamide |

| Anacardic Acid (AA) | 68% | Salicylic acid backbone, alkyl chain |

| Anthranilic Acid | 34% | 2-Aminobenzoic acid (no acyl chain) |

| Hypothetical 5-(3-Carboxyphenyl)-3-cyanophenol | Not reported | Phenol, 3-cyano, 5-carboxyphenyl |

- Key Insights: The 2-acylamino substituent in benzamide analogs (e.g., compound 17) significantly enhances PCAF HAT inhibition compared to anthranilic acid, which lacks this group .

Physicochemical Properties and Permeability

Table 2: Permeability and Stability of Related Compounds

- Key Insights: High permeability (Papp >1 ×10⁻⁶ cm/s) in compounds 16 and 17 suggests that carboxyphenyl-substituted benzamides are well-absorbed, likely due to balanced lipophilicity from acyl chains . this compound’s cyano group may reduce solubility compared to carboxylic acid derivatives but could enhance membrane permeability via increased hydrophobicity.

Table 3: Hazard Classification of Related Compounds

- Key Insights: Carboxyphenyl derivatives commonly exhibit acute oral toxicity and skin/eye irritation, necessitating stringent handling protocols . The cyano group in this compound may introduce additional risks, such as respiratory irritation, as seen in structurally similar fluorobenzoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.